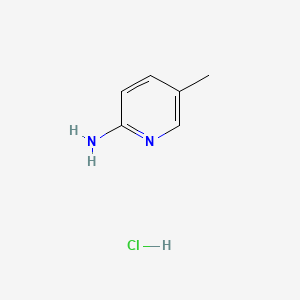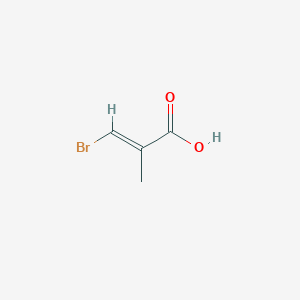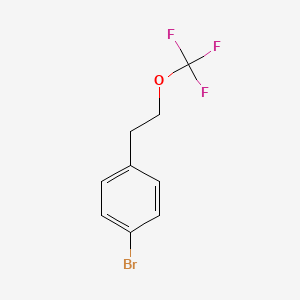
1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene
Vue d'ensemble
Description
1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene, also known as BTFE, is a chemical compound that has gained significant attention in scientific research. It is a member of the aryl bromide family and has been used in various chemical reactions, including Suzuki coupling, Heck reaction, and Sonogashira coupling.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene is not fully understood. However, it is believed that this compound acts as a nucleophile in various chemical reactions. It has been shown to undergo oxidative addition with palladium catalysts, which is a critical step in various coupling reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene is its high reactivity in various chemical reactions. It has been shown to be an effective building block in the synthesis of various biologically active compounds. However, one of the limitations of this compound is its high cost, which may limit its use in large-scale chemical synthesis.
Orientations Futures
There are several future directions for research on 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene. One area of research is the development of new coupling reactions using this compound as a building block. Another area of research is the development of new drugs and materials using this compound as a precursor. Additionally, more research is needed to understand the biochemical and physiological effects of this compound and its potential applications in the treatment of neurological disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research. It has been used in various chemical reactions, including Suzuki coupling, Heck reaction, and Sonogashira coupling. This compound has been shown to be an effective building block in the synthesis of various biologically active compounds, including antitumor agents, anti-inflammatory agents, and antiviral agents. Further research is needed to understand the biochemical and physiological effects of this compound and its potential applications in the treatment of neurological disorders.
Applications De Recherche Scientifique
1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene has been widely used in scientific research as a building block in the synthesis of various compounds. It has been used in the development of new drugs, agrochemicals, and materials. This compound has been shown to be an effective precursor in the synthesis of various biologically active compounds, including antitumor agents, anti-inflammatory agents, and antiviral agents.
Propriétés
IUPAC Name |
1-bromo-4-[2-(trifluoromethoxy)ethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c10-8-3-1-7(2-4-8)5-6-14-9(11,12)13/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLGMKXLGSZFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCOC(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-amino-N-[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B3254841.png)
![tert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3254845.png)
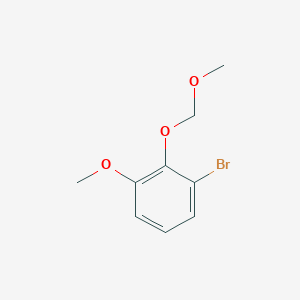

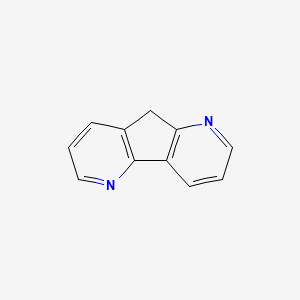
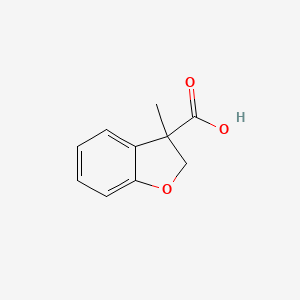
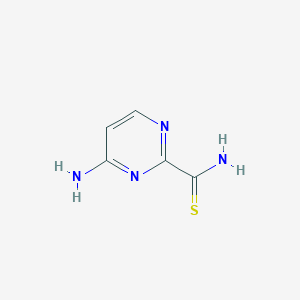
![5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B3254884.png)
